

Unraveling Aspinolide B: A Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aspinolide B**

Cat. No.: **B15571381**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the structure elucidation and stereochemical assignment of **Aspinolide B**, a 10-membered macrolide originally isolated from the fungus *Aspergillus ochraceus*. This document details the journey from its initial characterization to the definitive confirmation of its absolute stereochemistry through total synthesis, presenting key data and experimental methodologies for professionals in the field of natural product chemistry and drug discovery.

Initial Isolation and Structural Hypothesis

Aspinolide B was first reported as a novel pentaketide metabolite from cultures of *Aspergillus ochraceus* by Zeeck and coworkers in 1997. The initial structural elucidation was based on extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry. These preliminary investigations established the planar structure of **Aspinolide B** as a 10-membered lactone bearing hydroxyl and crotonate functionalities. The relative stereochemistry of the molecule was determined through X-ray crystallographic analysis of a derivative.

Confirmation and Correction through Total Synthesis

The definitive absolute stereochemistry of **Aspinolide B** was established through its first asymmetric total synthesis by Pilli and coworkers in 2000[1]. This seminal work not only confirmed the overall architecture of the natural product but also corrected the initially reported specific optical rotation. The synthesis unambiguously assigned the absolute configuration of all stereogenic centers.

Spectroscopic Data

The structural characterization of **Aspinolide B** relies heavily on one- and two-dimensional NMR spectroscopy. The following tables summarize the definitive ^1H and ^{13}C NMR data as confirmed by total synthesis.

Table 1: ^1H NMR Spectroscopic Data for **Aspinolide B** (CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	5.28	m	
3	2.55	m	
4	5.83	dd	15.4, 6.0
5	5.65	dd	15.4, 7.5
6	4.15	m	
7	3.80	m	
8	1.85, 1.65	m	
9	2.45	m	
11	6.98	dq	15.5, 6.9
12	5.83	dq	15.5, 1.7
13	1.88	dd	6.9, 1.7
14	1.25	d	6.3
6-OH	-	br s	
7-OH	-	br s	

Table 2: ^{13}C NMR Spectroscopic Data for **Aspinolide B** (CDCl_3)

Position	Chemical Shift (δ , ppm)
1	173.5
2	78.9
3	35.4
4	128.5
5	134.1
6	72.3
7	71.8
8	38.7
9	41.2
10	166.2
11	122.9
12	145.0
13	17.9
14	20.4

Key Experimental Protocols

The successful elucidation and synthesis of **Aspinolide B** hinged on several key chemical transformations and analytical methods.

Fermentation and Isolation

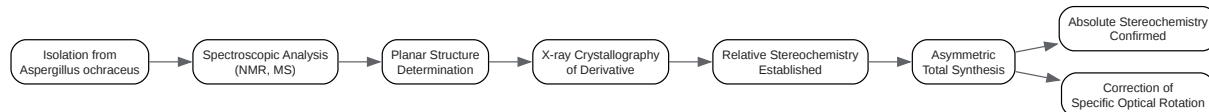
- Organism: *Aspergillus ochraceus*
- Fermentation: The fungus is cultured in a suitable liquid medium, typically containing glucose, yeast extract, and mineral salts, under aerobic conditions.

- Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent such as ethyl acetate.
- Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure **Aspinolide B**.

Spectroscopic Analysis

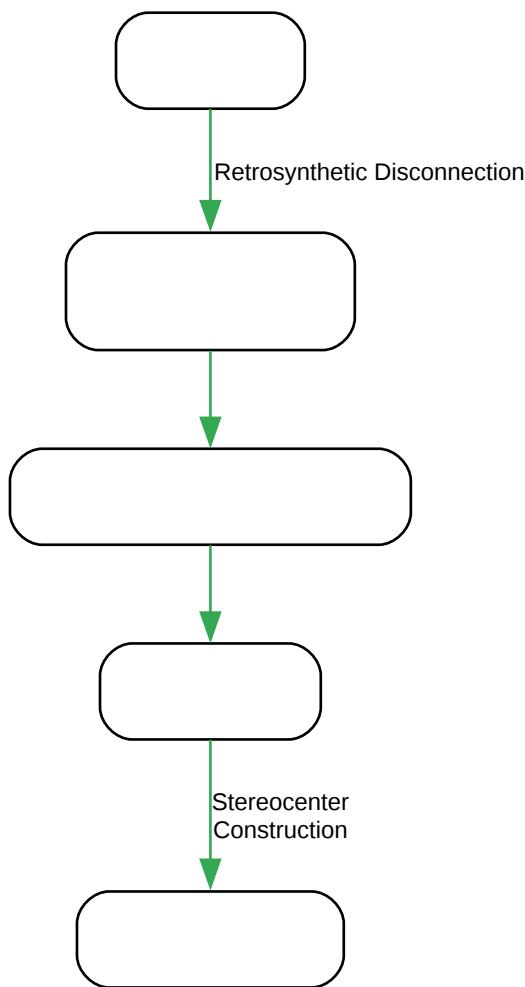
- NMR Spectroscopy: ^1H , ^{13}C , COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts are referenced to the residual solvent signal.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Key Synthetic Reactions


The total synthesis of **Aspinolide B** employed several stereoselective reactions to construct the chiral centers with the correct configuration.

- Felkin-Anh Controlled Addition: A key step in the synthesis involved the stereoselective addition of a nucleophile to a chiral aldehyde. The Felkin-Anh model was used to predict and achieve the desired diastereomer. This model posits that the largest substituent on the α -carbon orients itself perpendicular to the carbonyl group, leading to preferential attack of the nucleophile from the less hindered face.
- Nozaki-Hiyama-Kishi (NHK) Reaction: The macrocyclic 10-membered lactone ring was closed using an intramolecular Nozaki-Hiyama-Kishi reaction. This chromium(II)-mediated, nickel(II)-catalyzed coupling reaction forms a carbon-carbon bond between a vinyl halide and an aldehyde.
 - General Protocol:
 - Anhydrous chromium(II) chloride and a catalytic amount of nickel(II) chloride are suspended in a polar aprotic solvent like DMF or DMSO under an inert atmosphere.

- The substrate, containing both the vinyl iodide and aldehyde moieties, dissolved in the same solvent, is added to the chromium/nickel mixture.
- The reaction is stirred at room temperature until completion.
- Workup involves quenching with water and extraction with an organic solvent.
- Helmchen's Method for Absolute Configuration Determination: The absolute configuration of a key secondary alcohol intermediate in the synthetic route was determined using Helmchen's method. This method involves the esterification of the alcohol with a chiral, non-racemic carboxylic acid (e.g., (R)- or (S)-O-methylmandelic acid) and subsequent analysis of the ^1H NMR spectrum of the resulting diastereomeric esters. The chemical shift differences of specific protons in the vicinity of the newly formed chiral center are correlated to the absolute configuration of the alcohol.


Visualizing the Logic and Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and the key strategic bond disconnection in the retrosynthetic analysis.

[Click to download full resolution via product page](#)

Logical workflow for the structure elucidation of **Aspinolide B**.

[Click to download full resolution via product page](#)

Key retrosynthetic disconnections for **Aspinolide B**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. First total synthesis of aspinolide B, a new pentaketide produced by *Aspergillus ochraceus*
- PubMed [pubmed.ncbi.nlm.nih.gov]
 - To cite this document: BenchChem. [Unraveling Aspinolide B: A Technical Guide to its Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15571381#aspinolide-b-structure-elucidation-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com